Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
CAS No.:
Cat. No.: VC17498251
Molecular Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O4 |
|---|---|
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate |
| Standard InChI | InChI=1S/C16H20N2O4/c19-14-16(22-10-8-17-14)7-4-9-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19) |
| Standard InChI Key | LBMKBDTWFQVKTO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)C(=O)NCCO2 |
Introduction
Structural Characteristics and Molecular Architecture
Core Spirocyclic Framework
The defining feature of Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is its spirocyclic structure, where two rings share a single atom (spiro carbon) at the junction. The compound comprises a 1-oxa-4,8-diazaspiro[5.5]undecane core, where the "5.5" notation indicates that both rings are six-membered (five carbons and one heteroatom). The diazaspiro system contains two nitrogen atoms, while the oxazolidinone moiety introduces an oxygen atom, creating a heteroatom-rich environment that influences its chemical behavior.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₈N₂O₃ | |
| Molecular weight | 278.32 g/mol | |
| Spiro junction | Carbon atom linking two rings | |
| Heteroatoms | 2N, 1O | |
| Solubility (common solvents) | Ethanol, dichloromethane |
Stereochemical Considerations
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate typically proceeds via a multi-step sequence involving:
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Condensation: Benzylamine reacts with a carbonyl-containing precursor to form an imine intermediate.
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Cyclization: Intramolecular nucleophilic attack by the amine group generates the diazaspiro framework.
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Oxazolidinone Formation: Introduction of a carbamate group via reaction with benzyl chloroformate completes the oxazolidinone ring.
Critical parameters such as temperature (maintained at 0–5°C during imine formation) and solvent polarity (e.g., tetrahydrofuran) are optimized to suppress side reactions like over-alkylation.
Analytical Validation
Post-synthesis, the compound’s structure is confirmed using:
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¹H/¹³C NMR: Assigns proton and carbon environments, verifying ring connectivity.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and formula.
Physicochemical Properties
Solubility and Stability
Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is a crystalline solid at room temperature with moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water. Its stability under acidic conditions is attributed to the electron-withdrawing benzyloxycarbonyl group, which protects the oxazolidinone ring from hydrolysis.
Reactivity Profile
The compound participates in several reaction types:
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Nucleophilic Substitution: The benzyl ester group undergoes cleavage under hydrogenolysis conditions, yielding a free carboxylic acid derivative.
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Oxidation: The spirocyclic amine can be oxidized to a nitroso derivative, though this pathway requires stringent temperature control.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate | C₁₅H₁₈N₂O₃ | 278.32 | Benzyl ester, oxazolidinone |
| tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate | C₂₀H₃₀N₂O₃ | 346.46 | tert-Butyl protection |
| 1-Oxa-4,8-diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester | C₁₃H₂₄N₂O₃ | 256.34 | Acid derivative, no benzyl group |
The tert-butyl variant (Table 2, Row 2) demonstrates enhanced stability under basic conditions due to steric protection of the carbamate group . Conversely, the absence of a benzyl group in Row 3 reduces lipophilicity, impacting membrane permeability .
Future Directions and Research Opportunities
Mechanistic Studies
Elucidating the compound’s interaction with biological targets (e.g., enzymes, receptors) through X-ray crystallography or molecular docking simulations could validate its therapeutic potential.
Derivative Synthesis
Modifying the benzyl ester group to introduce fluorinated or chiral substituents may optimize pharmacokinetic properties, such as metabolic stability and bioavailability.
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